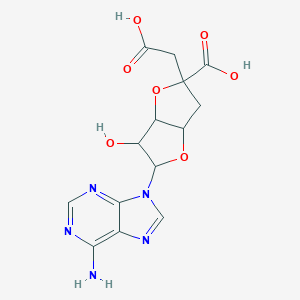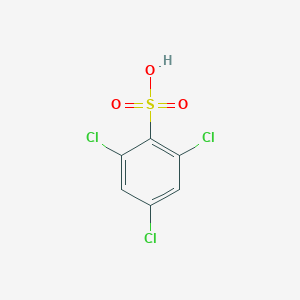
2,4,6-Trichlorobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorobenzenesulfonic acid (TCBS) is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of benzene, which is a colorless liquid that has a strong odor. TCBS is mainly used in the laboratory for various purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stain in microscopy. In
Wirkmechanismus
The mechanism of action of 2,4,6-Trichlorobenzenesulfonic acid is not fully understood. However, it is believed that 2,4,6-Trichlorobenzenesulfonic acid acts as an electrophile, which means that it is attracted to molecules with a high electron density. This property allows 2,4,6-Trichlorobenzenesulfonic acid to react with various molecules, such as proteins and nucleic acids, leading to their modification.
Biochemical and Physiological Effects:
2,4,6-Trichlorobenzenesulfonic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4,6-Trichlorobenzenesulfonic acid can induce oxidative stress and DNA damage in cells. Additionally, 2,4,6-Trichlorobenzenesulfonic acid has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important for the proper functioning of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,6-Trichlorobenzenesulfonic acid in lab experiments is its high reactivity, which makes it useful for various applications. Additionally, 2,4,6-Trichlorobenzenesulfonic acid is relatively inexpensive and readily available. However, one of the limitations of using 2,4,6-Trichlorobenzenesulfonic acid is its toxicity, which can pose a risk to researchers if proper safety measures are not taken.
Zukünftige Richtungen
There are several future directions for the use of 2,4,6-Trichlorobenzenesulfonic acid in scientific research. One potential application is in the development of new drugs, particularly those that target enzymes that are inhibited by 2,4,6-Trichlorobenzenesulfonic acid. Additionally, 2,4,6-Trichlorobenzenesulfonic acid could be used in the development of new staining techniques for microscopy. Finally, further research is needed to better understand the mechanism of action of 2,4,6-Trichlorobenzenesulfonic acid and its potential effects on human health.
In conclusion, 2,4,6-Trichlorobenzenesulfonic acid is a versatile chemical compound that has many applications in scientific research. Its unique properties make it a valuable tool for various experiments, including organic synthesis, catalysis, and microscopy. However, its toxicity should be taken into consideration when handling it in the laboratory. Further research is needed to fully understand the mechanism of action of 2,4,6-Trichlorobenzenesulfonic acid and its potential effects on human health.
Synthesemethoden
The synthesis of 2,4,6-Trichlorobenzenesulfonic acid involves the reaction of benzene with sulfuric acid and chlorine gas. The resulting product is then treated with sodium hydroxide to obtain 2,4,6-Trichlorobenzenesulfonic acid. The reaction can be written as follows:
C6H6 + H2SO4 + 3Cl2 → C6H3Cl3SO3H + 3HCl
C6H3Cl3SO3H + NaOH → C6H3Cl3SO3Na + H2O
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorobenzenesulfonic acid is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives. 2,4,6-Trichlorobenzenesulfonic acid is also used as a catalyst in various chemical reactions, such as the Friedel-Crafts reaction, where it acts as a Lewis acid catalyst. In addition, 2,4,6-Trichlorobenzenesulfonic acid is used as a stain in microscopy, specifically for staining bacterial spores.
Eigenschaften
CAS-Nummer |
104778-51-0 |
|---|---|
Produktname |
2,4,6-Trichlorobenzenesulfonic acid |
Molekularformel |
C16H24NO3- |
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
2,4,6-trichlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H,10,11,12) |
InChI-Schlüssel |
SJDXJURIQGALGO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl |
Synonyme |
2,4,6-TCBS 2,4,6-trichlorobenzenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



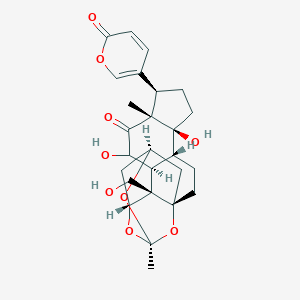
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
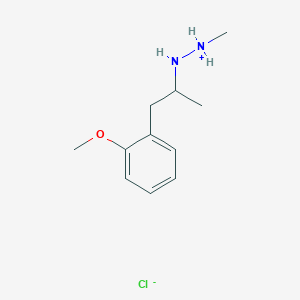
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)


![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

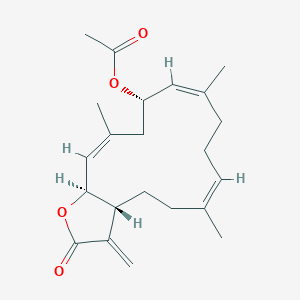

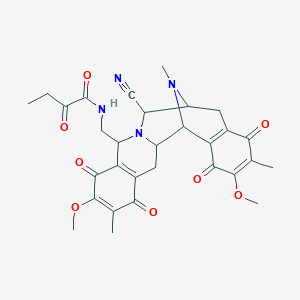
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
